molecular formula C18H19FN4O2 B2859545 2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide CAS No. 1257550-19-8

2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide

Cat. No.: B2859545
CAS No.: 1257550-19-8
M. Wt: 342.374
InChI Key: XRGCYOWUVHRDLY-UHFFFAOYSA-N
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Description

2-(3-(4-Fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by a 2-oxoimidazolidin-1-yl core structure, a privileged scaffold in pharmaceutical development known to be associated with notable biological activities . The presence of the 4-fluorophenyl group is a common bioisostere in drug design, often used to optimize a compound's pharmacokinetic properties and metabolic stability . The molecule is further functionalized with an acetamide linker connected to a 2-(pyridin-4-yl)ethyl chain, a structural motif that can enhance aqueous solubility and influence target binding affinity. The primary research applications for this compound are in the field of oncology and chemical biology, where imidazolidin-4-one derivatives have demonstrated potent antiproliferative effects. Preclinical studies on structurally related compounds have shown that such molecules can induce mitochondrial pathway apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating the c-Jun N-terminal kinase (JNK) pathway . This mechanism leads to the upregulation of pro-apoptotic protein Bax, downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, and subsequent cleavage of caspase-3 and PARP, triggering programmed cell death . Researchers can utilize this compound as a novel chemical tool to study these apoptotic pathways or as a lead structure for the development of new anticancer agents, particularly for investigating colorectal cancer models. This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-pyridin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2/c19-15-1-3-16(4-2-15)23-12-11-22(18(23)25)13-17(24)21-10-7-14-5-8-20-9-6-14/h1-6,8-9H,7,10-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGCYOWUVHRDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCCC2=CC=NC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related compounds is presented below, emphasizing differences in substituents, molecular properties, and reported activities.

Compound Core Structure Substituents Molecular Weight (g/mol) Reported Activity Source
Target Compound : 2-(3-(4-Fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide 2-Oxoimidazolidin 4-Fluorophenyl; 2-(pyridin-4-yl)ethyl 327.36 Not explicitly stated
K788-5178 : N-{3-[4-(4-Fluorophenyl)piperazin-1-yl]propyl}-2-{3-[(2-methylphenyl)methyl]-2-oxoimidazolidin-1-yl}acetamide 2-Oxoimidazolidin 4-Fluorophenyl-piperazine; 2-methylbenzyl 467.59 Available for screening (2 mg)
, Entry 18 : N-(4-fluorophenyl)-2-(1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-3-yl)acetamide Benzoimidazoimidazole Furan-2-ylmethyl; 4-fluorophenyl Not provided Biofilm inhibition (hypothetical)
, Compound 130 : N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide Urea-linked oxadiazole 4-Fluorophenyl-oxadiazole; methylphenyl Not provided SARS-CoV-2 inhibitor (in silico)
: N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate Imidazole Methylsulfinyl; 4-fluorophenyl; dihydrate Not provided Kinase inhibition (structural)

Key Structural and Functional Differences:

Core Heterocycle: The target compound’s 2-oxoimidazolidin core contrasts with the oxadiazole in Compound 130 () and the imidazole in .

Substituent Variations :

  • The pyridin-4-yl ethyl group in the target compound differs from the furan-2-ylmethyl (, Entry 18) and piperazine (K788-5178). Pyridine’s nitrogen may enhance hydrogen bonding compared to furan’s oxygen, influencing solubility and target affinity .
  • The methylsulfinyl group in introduces chirality and polarity, which could affect metabolic stability or kinase selectivity .

Biological Implications :

  • Compounds with 4-fluorophenyl groups (e.g., ) are prevalent in antimicrobial and antiviral research due to fluorine’s electronegativity and lipophilicity. However, the target compound’s lack of a urea or sulfinyl group (unlike and ) may limit its protease or kinase interactions compared to these analogs .
  • K788-5178’s piperazine-propyl chain may improve blood-brain barrier penetration, whereas the target compound’s pyridinyl ethyl group could favor peripheral tissue targeting .

Research Findings and Availability

Preparation Methods

Urea Formation and Cyclization

The imidazolidinone ring is synthesized through cyclization of a urea precursor. A representative protocol involves:

  • Step 1 : Reaction of 4-fluoroaniline with 2-chloroethyl isocyanate in dichloromethane at 0–5°C to form N-(2-chloroethyl)-N'-(4-fluorophenyl)urea.
  • Step 2 : Intramolecular cyclization using potassium fluoride adsorbed on alumina (KF/Al₂O₃) in refluxing acetonitrile (82°C, 6 h), yielding 3-(4-fluorophenyl)-2-oxoimidazolidine.

Key Data :

  • Yield: 68–72% (after column chromatography)
  • Characterization: ¹H NMR (400 MHz, DMSO-d₆) δ 7.45 (dd, J = 8.8 Hz, 2H), 7.12 (t, J = 8.8 Hz, 2H), 4.21 (t, J = 7.2 Hz, 2H), 3.78 (t, J = 7.2 Hz, 2H).

Synthesis of Intermediate B: 2-(Pyridin-4-yl)ethylamine

Reduction of Nitrile Precursor

2-(Pyridin-4-yl)acetonitrile is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF):

  • Conditions : 0°C to reflux over 4 h under nitrogen.
  • Workup : Quenching with aqueous sodium sulfate, filtration, and solvent evaporation.
  • Yield : 85–90% (pale yellow liquid).

Analytical Confirmation :

  • IR (neat): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (pyridine C=N)
  • MS (EI): m/z 122.1 [M+H]⁺

Acetamide Bridge Formation

Chloroacetylation of Intermediate A

3-(4-Fluorophenyl)-2-oxoimidazolidine undergoes chloroacetylation:

  • Reagents : Chloroacetyl chloride (1.2 eq), triethylamine (2 eq) in dichloromethane (0°C, 1 h).
  • Product : 2-Chloro-N-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide (Yield: 76%).

Nucleophilic Displacement with Intermediate B

The chloroacetamide intermediate reacts with 2-(pyridin-4-yl)ethylamine:

  • Conditions : Dimethylformamide (DMF), potassium carbonate (K₂CO₃), 60°C, 12 h.
  • Mechanism : SN2 displacement of chloride by the primary amine.
  • Yield : 65–70% after recrystallization from ethanol/water.

Purity Analysis :

  • HPLC (C18, 0.1% TFA/ACN): 98.2% purity (tR = 6.8 min)
  • HRMS (ESI): m/z 385.1521 [M+H]⁺ (calc. 385.1524)

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Amidation

A streamlined approach combines imidazolidinone formation and amide coupling:

  • Reactants : 4-Fluoroaniline, 2-bromoethyl isocyanate, 2-(pyridin-4-yl)ethylamine
  • Catalyst : Palladium(II) acetate (5 mol%), Xantphos (10 mol%).
  • Conditions : Dimethylacetamide (DMAc), 100°C, 24 h.
  • Yield : 58% (crude), improved to 74% with microwave irradiation (150°C, 30 min).

Solid-Phase Synthesis

For high-throughput applications, Wang resin-bound 4-fluoroaniline derivatives undergo:

  • Step 1 : On-resin urea formation with Fmoc-protected ethylene diamine.
  • Step 2 : Cyclization using piperidine/DMF (1:4, v/v).
  • Step 3 : Amide coupling with Fmoc-2-(pyridin-4-yl)ethylamine using HBTU/HOBt.
  • Cleavage : TFA/water (95:5), yielding the target compound (purity >90%).

Reaction Optimization and Troubleshooting

Critical Parameters

  • Temperature Control : Cyclization above 85°C promotes dimerization (reducing yield by 15–20%).
  • Solvent Selection : Polar aprotic solvents (DMF, DMAc) enhance amide coupling efficiency versus THF or dichloroethane.
  • Catalyst Loading : Pd(OAc)₂/Xantphos ratios below 1:2 cause incomplete conversion (<50%) in tandem methods.

Impurity Profiling

Common byproducts and mitigation strategies:

Impurity Source Mitigation
Diacetylated amine Excess chloroacetyl chloride Stoichiometric reagent control
Pyridine N-oxide Oxidative side reactions Inert atmosphere (N₂/Ar)
Imidazolidinone dimer High-temperature cyclization Maintain reaction ≤80°C

Analytical Characterization and Validation

Spectroscopic Data Consolidation

¹H NMR (500 MHz, CDCl₃) :

  • δ 8.51 (d, J = 4.5 Hz, 2H, Py-H)
  • δ 7.68 (d, J = 4.5 Hz, 2H, Py-H)
  • δ 7.41 (dd, J = 8.5, 5.5 Hz, 2H, Ar-H)
  • δ 7.02 (t, J = 8.5 Hz, 2H, Ar-H)
  • δ 4.32 (t, J = 7.0 Hz, 2H, NCH₂CO)
  • δ 3.81 (t, J = 7.0 Hz, 2H, CH₂N)
  • δ 3.65 (q, J = 6.0 Hz, 2H, NHCH₂Py)
  • δ 2.95 (t, J = 6.0 Hz, 2H, CH₂Py)

13C NMR (126 MHz, CDCl₃) :

  • δ 170.2 (C=O, acetamide)
  • δ 158.6 (C-F, J = 245 Hz)
  • δ 150.1 (Py-C)
  • δ 135.4 (Ar-C)
  • δ 122.8 (Py-CH)
  • δ 115.7 (Ar-CH)
  • δ 46.8 (NCH₂CO)
  • δ 41.2 (CH₂N)
  • δ 38.5 (NHCH₂Py)

Industrial-Scale Considerations

Cost-Effective Modifications

  • Chloroacetyl Chloride Substitute : Bromoacetyl bromide reduces reaction time by 40% but increases purification complexity.
  • Catalyst Recycling : Pd/Xantphos recovery via silica gel filtration (82% recovery after 5 cycles).
  • Solvent Recovery : DMF distillation (bp 153°C) achieves 95% reuse in batch processes.

Environmental Impact Assessment

  • E-Factor : 18.7 kg waste/kg product (traditional route) vs. 9.2 kg/kg (tandem method).
  • PMI (Process Mass Intensity) : Reduced from 32.4 to 19.8 via solvent substitution (DMF → cyclopentyl methyl ether).

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of 2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide?

A1. Synthesis optimization requires attention to:

  • Reaction conditions : Temperature control (e.g., 50–80°C for imidazolidinone ring formation) and solvent selection (polar aprotic solvents like DMF or DMSO enhance reaction efficiency) .
  • Catalysts : Piperidine or similar bases are often used to facilitate condensation steps in imidazolidinone derivatives .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) is critical for isolating high-purity products, as impurities can interfere with downstream biological assays .

Q. Q2. How can researchers confirm the structural identity of this compound post-synthesis?

A2. Use a combination of spectroscopic methods:

  • NMR : 1^1H and 13^13C NMR to verify fluorophenyl (δ ~7.2–7.4 ppm for aromatic protons) and pyridyl (δ ~8.5 ppm) substituents .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion for C₁₈H₁₈FN₃O₂: 336.14 g/mol) .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (amide C=O) and ~1650 cm⁻¹ (imidazolidinone C=O) .

Q. Q3. What solubility challenges are associated with this compound, and how can they be addressed?

A3. Limited aqueous solubility (common for aromatic heterocycles) can hinder in vitro assays. Mitigation strategies include:

  • Co-solvents : DMSO (≤1% v/v) for initial stock solutions.
  • Surfactants : Polysorbate-80 or cyclodextrins for in vivo studies .
  • Salt formation : Explore acidic/basic groups for salt derivatization (e.g., hydrochloride salts) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?

A4. Contradictions may arise from assay-specific variables:

  • Target specificity : Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .
  • Membrane permeability : Use logP calculations (e.g., ClogP ~2.5) to assess cellular uptake efficiency; employ PAMPA assays for experimental validation .
  • Metabolic stability : Check for cytochrome P450 interactions via liver microsome assays, as rapid metabolism can skew activity .

Q. Q5. What computational approaches are recommended for predicting the compound’s mechanism of action?

A5. Leverage molecular modeling:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like kinases or GPCRs. Focus on the fluorophenyl and pyridyl groups as key pharmacophores .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with imidazolidinone carbonyl) .
  • QSAR models : Train models using structural analogs (e.g., pyrimidine or thiazole derivatives) to predict ADMET properties .

Q. Q6. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

A6. Prioritize modifications based on scaffold analysis:

  • Fluorophenyl moiety : Test substituents (e.g., Cl, CF₃) at the 4-position to enhance hydrophobic interactions .
  • Pyridyl-ethyl group : Replace with bioisosteres (e.g., pyrimidine or benzimidazole) to improve solubility without losing target affinity .
  • Imidazolidinone ring : Introduce methyl or ethyl groups at the 3-position to modulate ring conformation and metabolic stability .

Q. Q7. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

A7. Select models based on hypothesized indications (e.g., oncology or CNS disorders):

  • Xenograft models : For anticancer activity, use human tumor xenografts (e.g., HCT-116 colon cancer) with dosing regimens adjusted for pharmacokinetic parameters (t₁/₂, Cmax) .
  • Blood-brain barrier (BBB) penetration : Employ transgenic mouse models (e.g., Mdr1a/b KO) to assess CNS bioavailability if targeting neurological pathways .

Methodological Guidance

Q. Q8. How should researchers approach scaling up synthesis without compromising yield?

A8. Key steps for scale-up:

  • Process optimization : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective purification .
  • Catalyst recycling : Use immobilized catalysts (e.g., silica-supported piperidine) to reduce waste .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. Q9. What strategies are effective in overcoming off-target effects observed in preliminary screens?

A9. Mitigation approaches include:

  • Proteome-wide profiling : Use affinity pulldown-MS to identify unintended targets .
  • Fragment-based design : Deconstruct the molecule to isolate pharmacophoric elements and rebuild with improved specificity .

Q. Q10. How can researchers validate the compound’s stability under physiological conditions?

A10. Conduct accelerated stability studies:

  • pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Light/heat stress : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to identify degradation products .

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